molecular formula C20H16N4O7 B2873294 3-(1,3-Benzodioxol-5-yl)-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole CAS No. 1775535-60-8

3-(1,3-Benzodioxol-5-yl)-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole

Cat. No.: B2873294
CAS No.: 1775535-60-8
M. Wt: 424.369
InChI Key: FFJIRLIKTNQMCM-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-3’-(3,4,5-trimethoxyphenyl)-5,5’-bi-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yl)-3’-(3,4,5-trimethoxyphenyl)-5,5’-bi-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Formation of the Trimethoxyphenyl Moiety: The trimethoxyphenyl group is usually prepared by methylation of gallic acid.

    Coupling Reaction: The two moieties are then coupled through a series of reactions involving nitration, reduction, and cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, 3-(1,3-Benzodioxol-5-yl)-3’-(3,4,5-trimethoxyphenyl)-5,5’-bi-1,2,4-oxadiazole has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. Its ability to inhibit certain enzymes and pathways makes it a promising candidate for the treatment of diseases such as cancer and bacterial infections.

Industry

In the industrial sector, this compound is used in the development of organic electronic materials. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-3’-(3,4,5-trimethoxyphenyl)-5,5’-bi-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
  • 3-(1,3-Benzodioxol-5-yl)-3’-(4-methoxyphenyl)-5,5’-bi-1,2,4-oxadiazole
  • 3-(1,3-Benzodioxol-5-yl)-3’-(3,4-dimethoxyphenyl)-5,5’-bi-1,2,4-oxadiazole

Uniqueness

What sets 3-(1,3-Benzodioxol-5-yl)-3’-(3,4,5-trimethoxyphenyl)-5,5’-bi-1,2,4-oxadiazole apart from similar compounds is its specific substitution pattern. The presence of both the benzodioxole and trimethoxyphenyl groups imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O7/c1-25-14-7-11(8-15(26-2)16(14)27-3)18-22-20(31-24-18)19-21-17(23-30-19)10-4-5-12-13(6-10)29-9-28-12/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJIRLIKTNQMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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